molecular formula C8H6BrNOS B8781389 7-Bromo-2-(methylthio)benzo[d]oxazole

7-Bromo-2-(methylthio)benzo[d]oxazole

Cat. No.: B8781389
M. Wt: 244.11 g/mol
InChI Key: XDPAKUGGKFDPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-2-(methylthio)benzo[d]oxazole is a versatile benzo[d]oxazole derivative designed for research and development applications. This compound features a bromo substituent at the 7-position and a methylthio group at the 2-position, making it a valuable intermediate in medicinal chemistry and drug discovery . The benzoxazole scaffold is recognized for its wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties . As a key building block, this reagent is used in various cross-coupling reactions and structural modifications to create new chemical entities for biological screening . It is particularly useful for synthesizing more complex molecules aimed at hit-to-lead optimization campaigns. Our product is supplied with guaranteed high purity and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

7-bromo-2-methylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNOS/c1-12-8-10-6-4-2-3-5(9)7(6)11-8/h2-4H,1H3

InChI Key

XDPAKUGGKFDPSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C(=CC=C2)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 7 Bromo 2 Methylthio Benzo D Oxazole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Benzo[d]oxazole Core

The benzoxazole (B165842) core of 7-bromo-2-(methylthio)benzo[d]oxazole can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity and feasibility of these transformations being heavily influenced by the electronic properties of the existing substituents.

Further halogenation of this compound introduces an additional halide onto the benzene (B151609) ring. The position of this new substituent is dictated by the directing effects of the incumbent bromo and methylthio groups. The bromine atom at the 7-position is an ortho, para-directing deactivator, meaning it directs incoming electrophiles to positions 4 and 6 while slightly reducing the ring's reactivity. Conversely, the methylthio group at the 2-position, through the sulfur atom's lone pairs, acts as an ortho, para-directing activator, enhancing the electron density at positions 4 and 6.

The combined influence of these two groups results in a strong activation of the C4 and C6 positions towards electrophilic attack. The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Effect
7-Bromo7Deactivating (Inductive)Ortho, Para
2-Methylthio2Activating (Resonance)Ortho, Para

Given that both substituents direct to the same positions, electrophilic halogenation is expected to proceed with high regioselectivity, affording 4,7-dihalo or 6,7-dihalo-2-(methylthio)benzo[d]oxazole derivatives. The specific outcome can be influenced by the reaction conditions and the nature of the halogenating agent. For instance, transition metal-catalyzed halogenations of 2-arylbenzoxazoles have demonstrated regioselective C7-halogenation, suggesting that the choice of catalyst can play a crucial role in directing the substitution pattern. researchgate.net

The bromine atom at the 7-position of the benzoxazole ring can be susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The benzoxazole ring system itself is electron-deficient, which aids in activating the aryl halide towards nucleophilic attack.

For a successful nucleophilic displacement to occur, a strong nucleophile is typically required, and the reaction may necessitate elevated temperatures. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion to restore aromaticity. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating groups on the aromatic ring. chemistrysteps.com

Transformations Involving the Methylthio Moiety

The methylthio group at the 2-position of the benzoxazole ring is a key site for chemical modification, offering pathways to a variety of functionalized derivatives through oxidation, reduction, and substitution reactions.

The sulfur atom of the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic properties and reactivity of the 2-substituent. A range of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. mdpi.com The selectivity of the oxidation, yielding either the sulfoxide or the sulfone, can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the reaction temperature. organic-chemistry.org

The oxidation of 2-(methylthio)benzothiazole, a closely related heterocyclic compound, has been extensively studied and provides a good model for the reactivity of its benzoxazole counterpart. ias.ac.inresearchgate.net Catalytic systems, including transition metal-modified polyoxometalates, have been shown to be effective in promoting the selective oxidation of the methylthio group. ias.ac.in

Below is a table summarizing various conditions for the oxidation of sulfides to sulfoxides and sulfones, which are applicable to this compound.

Oxidizing AgentCatalystProductReference
Hydrogen PeroxideGlacial Acetic AcidSulfoxide mdpi.com
Hydrogen PeroxideTantalum CarbideSulfoxide organic-chemistry.org
Hydrogen PeroxideNiobium CarbideSulfone organic-chemistry.org
Hydrogen PeroxideSilica-based TungstateSulfoxide or Sulfone organic-chemistry.org

The methylthio group can be removed from the benzoxazole ring through a process known as reductive dethiomethylation or desulfurization. A widely used method for this transformation is treatment with Raney Nickel. organicreactions.org This reaction involves the hydrogenolysis of the carbon-sulfur bond, leading to the formation of a C-H bond and effectively replacing the methylthio group with a hydrogen atom. researchgate.net

This desulfurization strategy has been successfully applied to remove a methylthio group from a 1,3-oxazole derivative, demonstrating its utility in this class of heterocyclic compounds. organic-chemistry.org The reaction is typically carried out by heating the substrate with an excess of Raney Nickel in a suitable solvent, such as ethanol. ias.ac.in This method provides a route to 7-bromobenzo[d]oxazole (B592045) from its 2-(methylthio) precursor.

While the methylthio group itself is not a good leaving group for nucleophilic substitution, its oxidized forms, the methylsulfinyl (sulfoxide) and particularly the methylsulfonyl (sulfone) groups, are excellent leaving groups. The strong electron-withdrawing nature of the sulfonyl group significantly activates the C2 position of the benzoxazole ring towards nucleophilic attack.

Studies on benzothiazole-derived sulfones have shown that they readily react with nucleophiles, such as thiols, to displace the sulfone group. nsf.gov This reactivity can be extrapolated to 2-(methylsulfonyl)benzo[d]oxazole derivatives. A wide range of nucleophiles, including amines, alkoxides, and carbanions, can be used to displace the methylsulfonyl group, providing a versatile method for the synthesis of various 2-substituted benzoxazoles. This two-step sequence of oxidation followed by nucleophilic substitution offers a powerful strategy for the functionalization of the C2 position.

Cross-Coupling Reactions at the Bromo-Substituted Position

The carbon-bromine bond at the C7 position of the benzo[d]oxazole ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing diverse aryl, heteroaryl, and alkynyl substituents, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl linkages. The reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. For this compound, this reaction provides a direct route to 7-aryl and 7-heteroaryl derivatives.

While specific examples for the 7-bromo isomer are not extensively documented, the feasibility of this transformation is high. Studies on other heterocyclic systems, including unprotected ortho-bromoanilines, have shown that the Suzuki-Miyaura reaction is tolerant of various functional groups and heterocyclic motifs, including benzoxazoles. nih.gov The reaction typically proceeds under mild conditions with high yields and functional group tolerance. nih.gov A variety of palladium catalysts, bases, and solvent systems can be employed to optimize the reaction for specific substrates.

A general scheme for the Suzuki-Miyaura coupling of this compound is presented below:

General scheme for the Suzuki-Miyaura coupling of this compound.
Figure 1. General reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl boronic acid.

The following table illustrates the potential scope of this reaction with various boronic acids and typical reaction conditions.

EntryBoronic Acid (ArB(OH)₂)Typical CatalystTypical BaseTypical SolventExpected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O7-Phenyl-2-(methylthio)benzo[d]oxazole
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF7-(4-Methoxyphenyl)-2-(methylthio)benzo[d]oxazole
3Thiophen-2-ylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O7-(Thiophen-2-yl)-2-(methylthio)benzo[d]oxazole
4Pyridin-3-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O7-(Pyridin-3-yl)-2-(methylthio)benzo[d]oxazole

Beyond the Suzuki-Miyaura reaction, the bromo-substituent facilitates other important C-C bond-forming reactions, such as the Sonogashira and Heck couplings.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the coupling of aryl or vinyl halides with terminal alkynes, catalyzed by a combination of palladium and copper complexes. nih.gov This reaction is instrumental in the synthesis of aryl alkynes. A direct precedent for this reactivity on the 2-(methylthio)benzoxazole scaffold is found in the Sonogashira coupling of the isomeric 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. researchgate.net The conditions used for the 5-bromo isomer are expected to be directly applicable to the 7-bromo analogue.

Sonogashira coupling of a bromo-2-(methylthio)benzoxazole derivative.
Figure 2. Sonogashira coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene, a model for the reactivity of the 7-bromo isomer. researchgate.net

Heck Reaction

The Mizoroki-Heck reaction enables the vinylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. beilstein-journals.org This palladium-catalyzed reaction is a cornerstone of organic synthesis. beilstein-journals.org Although aryl bromides can sometimes be challenging substrates due to potential side reactions like dehalogenation, various effective protocols have been developed. beilstein-journals.org The 7-bromo position of the benzo[d]oxazole ring is expected to be reactive under Heck conditions, allowing for the introduction of a variety of substituted vinyl groups.

The table below outlines representative conditions for these coupling reactions.

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseTypical SolventExpected Product Class
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF or DMF7-Alkynyl-2-(methylthio)benzo[d]oxazoles
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃DMF or Acetonitrile7-Vinyl-2-(methylthio)benzo[d]oxazoles
HeckAlkene (e.g., Ethyl acrylate)Pd(OAc)₂NaOAcDMAEthyl 3-(2-(methylthio)benzo[d]oxazol-7-yl)acrylate

Cycloaddition and Ring Modification Reactions of the Benzo[d]oxazole System

The benzo[d]oxazole ring, while aromatic, can undergo transformations that alter its core structure under specific conditions. These reactions are less common than substitutions on the benzene ring but provide pathways to novel heterocyclic systems.

One notable example involves the thermal ring transformation of related benzoxazole derivatives. Research has shown that 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenols can undergo thermal rearrangement to form benzo[d]oxazol-2-yl(aryl)methanimines. These intermediates can then undergo an unprecedented dimerization and rearrangement to yield complex imidazole (B134444) derivatives. mdpi.com This process demonstrates that the C2-N3-C3a portion of the benzoxazole ring can be cleaved and re-formed into a new heterocyclic system, highlighting the potential for significant skeletal modifications. While this specific reaction starts from a more complex precursor, it illustrates the latent reactivity of the benzoxazole core itself toward rearrangement and transformation into different heterocyclic structures.

Example of a ring transformation leading to imidazole formation from a benzoxazole precursor.
Figure 3. An example of a ring system transformation where a benzoxazole derivative ultimately leads to the formation of a new imidazole ring, demonstrating the potential for skeletal modification of the benzo[d]oxazole core. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques in Benzo D Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 7-Bromo-2-(methylthio)benzo[d]oxazole, both ¹H and ¹³C NMR spectroscopy would provide critical information.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons and the methyl protons of the methylthio group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the oxazole (B20620) ring, as well as the electron-donating nature of the methylthio group. The methyl protons of the -SCH₃ group would appear as a singlet, typically in the upfield region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be indicative of the substituent effects. For instance, the carbon atom directly bonded to the bromine atom would exhibit a characteristic shift. The carbon of the methyl group would appear at a high field, while the carbon atom of the C=N bond in the oxazole ring would be found at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 150
-SCH₃ 2.5 - 3.0 15 - 25
C-Br - 110 - 125
C=N - 150 - 165
C-O - 140 - 155

Note: These are estimated ranges based on similar structures and are not experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 244.11 g/mol . cymitquimica.com In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to this mass. The presence of a bromine atom would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum would provide valuable information about the compound's structure. Common fragmentation pathways for benzo[d]oxazole derivatives could involve the loss of the methylthio group, the bromine atom, or the cleavage of the oxazole ring. Analysis of these fragment ions would help to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Key expected vibrational modes would include C-H stretching vibrations of the aromatic ring and the methyl group, C=N stretching of the oxazole ring, and C-O and C-S stretching vibrations. The presence of the bromine atom would be indicated by a C-Br stretching vibration, typically found in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H (-SCH₃) Stretching 2850 - 2960
C=N (oxazole) Stretching 1600 - 1650
C=C (aromatic) Stretching 1450 - 1600
C-O Stretching 1200 - 1300
C-S Stretching 600 - 800

Note: These are general ranges and the exact positions of the bands can vary.

Computational and Theoretical Investigations of 7 Bromo 2 Methylthio Benzo D Oxazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and other electronic parameters that govern a molecule's behavior.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The methylthio group (-SMe) at the 2-position is generally considered to be an electron-donating group through resonance, which would be expected to raise the HOMO energy level. Conversely, the bromine atom at the 7-position is an electron-withdrawing group via induction, which would lower both the HOMO and LUMO energy levels. The interplay of these two substituents will ultimately determine the precise HOMO-LUMO gap of 7-Bromo-2-(methylthio)benzo[d]oxazole.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol-5.97-1.824.15

This table presents DFT calculated HOMO and LUMO energies for a chloro-substituted benzoxazole (B165842) analogue. semanticscholar.org These values provide a reference for estimating the electronic parameters of this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.

For this compound, the ESP map would likely show a region of negative electrostatic potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring, as well as the sulfur atom of the methylthio group, making these sites susceptible to electrophilic attack. The bromine atom, being highly electronegative, would create a region of positive potential (a σ-hole) on the side opposite to the C-Br bond, which could participate in halogen bonding. The hydrogen atoms of the methyl group would exhibit a positive potential. Computational studies on other benzoxazole derivatives confirm that the heteroatoms are typically the most electron-rich parts of the molecule. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Behavior and Dynamic Properties

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and intermolecular interactions of a molecule.

MD simulations can also be used to study the interactions of the molecule with its environment, such as a solvent or a biological receptor. For example, simulations could predict how the molecule would orient itself in a binding pocket of a protein, providing insights for drug design.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely reaction pathways.

The synthesis of 2-substituted benzoxazoles has been the subject of computational studies. For example, the mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols has been proposed based on DFT calculations. nih.gov These studies suggest a cascade reaction involving the activation of the amide, nucleophilic addition, intramolecular cyclization, and elimination.

For this compound, computational modeling could be used to explore various synthetic routes. For instance, the reaction of a 7-bromo-2-aminophenol with a reagent that can introduce the methylthio group at the 2-position could be modeled to determine the most efficient reaction conditions. Transition state analysis would be crucial in identifying the rate-determining step and understanding the factors that control the reaction's outcome.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of molecules with their properties or biological activities. These models are often used in drug discovery and materials science to predict the behavior of new compounds without the need for extensive experimental testing.

For benzoxazole derivatives, 3D-QSAR studies have been performed to understand their anticancer activities. These studies use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that relate the 3D structure of the molecules to their biological activity. The generated models can then be used to predict the activity of new, untested compounds.

A QSPR study of this compound could involve calculating a range of molecular descriptors, such as electronic, steric, and lipophilic properties. These descriptors could then be correlated with various chemical properties, such as solubility, stability, or reactivity. Such a study would provide valuable predictions about the molecule's behavior and guide its potential applications.

QSAR Model ParameterValue
R² (goodness of fit)> 0.6
Q² (predictive ability)> 0.5

This table shows typical validation parameters for a robust 3D-QSAR model, indicating a good correlation between the structural features of benzoxazole derivatives and their biological activity.

Research Applications in Chemical Sciences

Role as Synthetic Intermediates in Complex Molecule Construction

The key utility of 7-Bromo-2-(methylthio)benzo[d]oxazole lies in its potential as a synthetic intermediate. The presence of a bromine atom on the benzene (B151609) ring allows for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the construction of more complex molecular architectures.

The methylthio group at the 2-position can also be a site for chemical modification. For instance, it can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This dual reactivity makes the compound a versatile precursor for a range of substituted benzoxazole (B165842) derivatives. However, specific examples of complex molecules synthesized from this compound are not detailed in the readily available scientific literature.

Applications in Materials Science and Organic Electronics (e.g., Fluorescent Probes)

Benzoxazole derivatives are known for their fluorescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing various analytes. The electronic properties of the benzoxazole core can be tuned by the introduction of different substituents.

The bromine and methylthio groups on this compound could theoretically be modified to introduce functionalities that enhance or alter its photophysical properties. For example, replacing the bromine atom with an electron-donating or electron-withdrawing group via cross-coupling could modulate the molecule's fluorescence emission spectrum. Despite this potential, there are no specific studies found that detail the use of this compound in the development of fluorescent probes or other organic electronic materials.

Future Perspectives and Emerging Research Avenues for Halogenated and Thioether Substituted Benzo D Oxazoles

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles is crucial for the environmentally benign synthesis of complex heterocyclic compounds. chemijournal.com Future research will likely focus on developing sustainable methods for the synthesis of 7-Bromo-2-(methylthio)benzo[d]oxazole and related compounds, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of benzoxazole (B165842) derivatives. researchgate.netmdpi.com Its application to the synthesis of halogenated and thioether-substituted benzoxazoles could offer a more energy-efficient route.

Catalyst-Free and Metal-Free Reactions: The development of synthetic protocols that avoid the use of heavy metal catalysts is a significant goal in sustainable chemistry. nih.gov Research into catalyst-free cyclization reactions, potentially in green solvents, could provide cleaner synthetic pathways. acs.orgacs.orgbath.ac.uk

Use of Green Solvents: Exploring the use of environmentally friendly solvents such as water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of synthetic processes. mdpi.com The synthesis of benzoxazoles has been successfully demonstrated in such media. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions where starting materials are converted to the final product in a single step without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.org

Table 1: Comparison of Conventional and Sustainable Synthetic Approaches for Benzoxazoles
Synthetic ApproachDescriptionPotential AdvantagesReferences
Microwave-Assisted SynthesisUtilization of microwave irradiation to accelerate chemical reactions.Reduced reaction times, increased yields, and energy efficiency. researchgate.netmdpi.com
Catalyst-Free SynthesisReactions that proceed without the need for a catalyst.Avoids the use of potentially toxic and expensive metal catalysts. acs.orgacs.orgbath.ac.uk
Green SolventsEmploying environmentally benign solvents like water or ionic liquids.Reduced environmental pollution and improved safety. mdpi.comnih.gov
One-Pot ReactionsMultiple reaction steps are carried out in a single reaction vessel.Increased efficiency, reduced waste, and simplified procedures. organic-chemistry.org

Exploration of Diverse Chemical Reactivity Patterns and Derivatization

The bromine atom and the methylthio group in this compound serve as versatile handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially novel properties.

Future research in this area will likely focus on:

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comlibretexts.org These reactions enable the introduction of a wide array of aryl, vinyl, and alkynyl groups at the 7-position of the benzoxazole ring, leading to the development of novel compounds for materials science and medicinal chemistry. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzoxazole ring system can facilitate nucleophilic aromatic substitution of the bromine atom, particularly with suitable activating groups. jst.go.jpresearchgate.net This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Modification of the Thioether Group: The methylthio group is also amenable to chemical modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which can exhibit different electronic properties and biological activities. Additionally, the thioether linkage can be a target for reductive scission under specific conditions. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the benzoxazole core is an emerging area that offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions. nih.gov

Table 2: Potential Derivatization Reactions for this compound
Reaction TypeReactive SitePotential ReagentsExpected ProductReferences
Suzuki Coupling7-BromoArylboronic acids, Pd catalyst, base7-Aryl-2-(methylthio)benzo[d]oxazole mdpi.comlibretexts.org
Heck Coupling7-BromoAlkenes, Pd catalyst, base7-Alkenyl-2-(methylthio)benzo[d]oxazole libretexts.org
Nucleophilic Aromatic Substitution7-BromoAmines, alkoxides, thiolates7-Amino/Alkoxy/Thio-2-(methylthio)benzo[d]oxazole jst.go.jpresearchgate.net
Oxidation2-(methylthio)Oxidizing agents (e.g., m-CPBA)7-Bromo-2-(methylsulfinyl/sulfonyl)benzo[d]oxazole

Integration with Advanced Computational Design Principles for Material Science Innovations

Computational chemistry plays an increasingly vital role in predicting the properties of novel compounds and guiding experimental research. nih.gov For this compound and its derivatives, computational methods can accelerate the discovery of new materials with tailored properties.

Emerging research avenues in this domain include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of these compounds. nih.govresearchgate.net This information is crucial for understanding their chemical behavior and for designing molecules with specific electronic and optical properties for applications in organic electronics. researchgate.net

In Silico Screening for Biological Activity: Molecular docking and other computational techniques can be used to predict the interaction of these benzoxazole derivatives with biological targets. researchgate.nettandfonline.comnih.gov This allows for the rational design of new potential therapeutic agents.

Predictive Modeling for Materials Science: Computational models can be used to predict the properties of materials derived from these benzoxazoles, such as their performance in organic light-emitting diodes (OLEDs), solar cells, or as fluorescent probes. orientjchem.org This can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

Table 3: Application of Computational Methods in Benzoxazole Research
Computational MethodApplicationPredicted PropertiesReferences
Density Functional Theory (DFT)Electronic structure and reactivity analysis.HOMO-LUMO gap, charge distribution, spectroscopic properties. nih.govresearchgate.netresearchgate.net
Molecular DockingPrediction of binding affinity to biological targets.Binding modes, interaction energies, potential as therapeutic agents. researchgate.nettandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of chemical structure with biological activity or physical properties.Predictive models for activity and properties of new derivatives. tandfonline.com

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-2-(methylthio)benzo[d]oxazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of 2-aminophenol derivatives with brominated precursors. For example, condensation reactions using 2-amino-4-bromophenol and methylthio-substituted carbonyl compounds under acidic conditions (e.g., polyphosphoric acid) promote ring closure . Key parameters include:

  • Reagents: Use of dehydrating agents (e.g., POCl₃) to facilitate cyclization.
  • Solvents: Polar aprotic solvents like DMF or DMSO enhance reactivity.
  • Temperature: Controlled reflux (80–120°C) optimizes yield (typically 70–85%) while minimizing side reactions like debromination .
    Characterization via ¹H NMR (e.g., δ 7.5–8.3 ppm for aromatic protons) and mass spectrometry (M⁺ at m/z ≈ 245) confirms structure .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer:

  • Storage: Store in sealed, amber glass containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methylthio group.
  • Compatibility: Avoid contact with oxidizing agents (e.g., KMnO₄) or strong bases, which may cleave the oxazole ring .
  • Stability Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 7-bromobenzo[d]oxazol-2(3H)-one .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure:

  • Band Gap: The bromo and methylthio substituents reduce the HOMO-LUMO gap (~3.2 eV), enhancing charge-transfer potential .
  • Electrostatic Potential Maps: Identify nucleophilic regions (oxazole N) and electrophilic sites (C-Br bond) for reaction planning .
    Software like Gaussian or ORCA is recommended, with validation against experimental UV-Vis spectra (λmax ~270 nm) .

Q. How do structural modifications (e.g., replacing Br with Cl or varying substituents) affect biological activity?

Methodological Answer:

  • Bromine vs. Chlorine: Br’s larger atomic radius increases steric hindrance, reducing binding to compact enzyme pockets (e.g., CYP450 isoforms) but improving lipid solubility (logP increases by ~0.5) .
  • Methylthio Group: Enhances thiol-mediated interactions with biological targets (e.g., glutathione S-transferase inhibition) compared to methoxy analogs .
  • Case Study: 7-Chloro-2-(methylthio) analogs show 20% lower antimicrobial activity than the bromo derivative, likely due to reduced electrophilicity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize discrepancies in antimicrobial studies .
  • Metabolic Stability: Differences in hepatocyte clearance rates (e.g., human vs. murine microsomes) may explain varying in vivo efficacy. Use LC-MS/MS to quantify metabolite profiles .
  • Structural Confirmation: Recharacterize batches via X-ray crystallography (if crystalline) to rule out polymorphic effects .

Experimental Design & Data Analysis

Q. What strategies optimize the regioselectivity of substitution reactions at the 7-bromo position?

Methodological Answer:

  • Catalytic Systems: Pd(PPh₃)₄ with K₂CO₃ in DMF enables Suzuki coupling at 7-Br while preserving the oxazole ring .
  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl at C-4) to block competing reaction sites .
  • Kinetic Monitoring: Use in situ IR spectroscopy to track Br displacement (C-Br stretch at ~550 cm⁻¹ disappears) .

Q. How can researchers validate the proposed mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Enzyme Kinetics: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, IC₅₀ values <10 μM suggest strong binding to acetylcholinesterase .
  • Molecular Docking: AutoDock Vina simulates binding poses; correlate ΔG values (<–8 kcal/mol) with experimental inhibition data .
  • Site-Directed Mutagenesis: Replace key residues (e.g., Ser203 in CYP3A4) to confirm interaction sites .

Structural & Functional Analysis

Q. What spectroscopic techniques are most effective for characterizing degradation products?

Methodological Answer:

  • LC-HRMS: Resolve degradation products (e.g., sulfoxide derivatives from methylthio oxidation) with ppm mass accuracy .
  • ²⁵¹³C NMR: Track deshielding of C-2 (δ ~160 ppm) upon oxidation to sulfone .
  • XPS: Confirm bromine loss via Br 3d₅/₂ peak reduction (~70 eV) .

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